N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1260933-67-2
VCID: VC7095866
InChI: InChI=1S/C23H20ClN3O2S2/c1-13-4-7-19(15(3)10-13)27-22(29)21-17(8-9-30-21)26-23(27)31-12-20(28)25-18-11-16(24)6-5-14(18)2/h4-11H,12H2,1-3H3,(H,25,28)
SMILES: CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C)C
Molecular Formula: C23H20ClN3O2S2
Molecular Weight: 470

N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1260933-67-2

Cat. No.: VC7095866

Molecular Formula: C23H20ClN3O2S2

Molecular Weight: 470

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 1260933-67-2

Specification

CAS No. 1260933-67-2
Molecular Formula C23H20ClN3O2S2
Molecular Weight 470
IUPAC Name N-(5-chloro-2-methylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H20ClN3O2S2/c1-13-4-7-19(15(3)10-13)27-22(29)21-17(8-9-30-21)26-23(27)31-12-20(28)25-18-11-16(24)6-5-14(18)2/h4-11H,12H2,1-3H3,(H,25,28)
Standard InChI Key FMZHJMXIWBKGPL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C)C

Introduction

The compound N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule belonging to the class of thienopyrimidine derivatives. These compounds are of significant interest due to their diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed exploration of its chemical structure, synthesis, and potential applications.

Synthesis

While specific synthesis protocols for this exact compound are not detailed in the literature, similar compounds have been synthesized using multi-step reactions involving:

  • Formation of the thienopyrimidine core through cyclization reactions.

  • Introduction of the sulfanyl group via thiol-based nucleophilic substitution.

  • Coupling with chlorinated aromatic amines to create the final acetamide derivative.

These reactions typically require:

  • Catalysts such as potassium carbonate or triethylamine.

  • Solvents like dimethylformamide (DMF) or dichloromethane (DCM).

  • Purification through recrystallization or column chromatography.

Anti-inflammatory Potential

Thienopyrimidine derivatives have shown promise as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which play a role in inflammatory pathways . Molecular docking studies suggest that compounds with similar structures can interact effectively with enzyme active sites.

Antimicrobial Effects

Sulfur-containing heterocycles are known for their antimicrobial activity due to their ability to disrupt microbial enzymes or membranes .

Analytical Data

PropertyDetails
Molecular Weight417.92 g/mol
Melting PointNot reported
SolubilityLikely soluble in organic solvents
Spectroscopic TechniquesNMR, IR, LC-MS

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